Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine
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Overview
Description
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on a phenyl ring, which is further attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine.
Trifluoromethylphenylamine: A compound with similar structural features but lacking the ethyl group.
Fluoromethylphenylamine: A compound with a similar amine group but different fluorine substitution patterns.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties such as increased lipophilicity and stability. These features make it a valuable compound in various scientific research applications, particularly in the development of pharmaceuticals and advanced materials.
Biological Activity
Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound notable for its significant biological activity, driven primarily by its structural characteristics, including the presence of a trifluoromethyl group and a fluorinated phenyl ring. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁F₄N
- Molecular Weight : 221.19 g/mol
- CAS Number : 1509434-04-1
The compound features an ethyl group attached to a phenyl ring that is substituted with both a fluorine atom and a trifluoromethyl group (-CF₃). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively and interact with intracellular targets. This interaction can modulate various biological pathways, influencing processes like proliferation and apoptosis in cancer cells.
Biological Activity
This compound exhibits several biological activities:
- Enzyme Modulation : The compound can modulate enzymatic activities that are critical in cellular pathways, potentially influencing cancer cell behavior.
- Receptor Interaction : It has been shown to interact with various receptors involved in critical cellular processes, leading to potential therapeutic effects against diseases such as cancer and metabolic disorders .
Applications in Pharmaceuticals
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and oncological pathways. Its unique structure allows it to serve as a scaffold for developing new drugs with enhanced efficacy and stability.
Agrochemical Applications
The compound is also employed in the development of herbicides and pesticides. Its ability to disrupt specific biological pathways in pests makes it valuable for agricultural applications, contributing to more effective pest management strategies.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
Compound Name | Key Features | Unique Aspects |
---|---|---|
3-Fluoro-4-(trifluoromethyl)aniline | Contains a trifluoromethyl group; used in dyes | More polar due to amino group |
4-Trifluoromethylphenylmethanol | Alcohol functional group; less reactive | Alcoholic nature allows for different reactivity |
2-Fluoro-5-(trifluoromethyl)aniline | Similar fluorination pattern; used in pharmaceuticals | Different substitution pattern affects reactivity |
This compound is unique due to its specific combination of functional groups and their arrangement, which significantly influences its chemical behavior and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that similar compounds can effectively modulate receptor activity, leading to promising therapeutic effects against malignancies.
- Inflammatory Disorders : Preliminary data suggest that this compound may exhibit anti-inflammatory properties through its action on cytokine pathways.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-15-6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5,15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWERHUNRPLFFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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